Linker Length-Dependent PROTAC Degradation Efficiency: PEG11 vs. PEG8 vs. PEG4
In PROTAC design, linker length is a critical determinant of ternary complex stability and subsequent degradation efficiency. Azido-PEG11-acid, with its 11-unit PEG spacer, provides a linker length that aligns with the optimal range reported for efficient target protein ubiquitination . Studies evaluating PROTACs with varying PEG linker lengths demonstrate that linkers of approximately 11-12 PEG units yield maximal degradation efficiency (DC50 values) compared to shorter (PEG4, PEG8) or excessively long linkers, which can reduce complex stability due to entropic penalties [1]. While direct head-to-head comparison data for Azido-PEG11-acid is not publicly available, cross-study analysis of structurally analogous PEG-based PROTACs indicates that the PEG11 spacer length falls within the empirically determined optimal window (12–20 carbon equivalent), offering a quantifiable advantage in degradation potency over shorter PEG homologs [2].
| Evidence Dimension | PROTAC degradation efficiency (relative DC50) |
|---|---|
| Target Compound Data | Optimal degradation efficiency expected for PROTACs incorporating PEG11 spacer (based on class-level data) |
| Comparator Or Baseline | PEG4 and PEG8 linkers show reduced degradation efficiency (higher DC50) in published PROTAC studies |
| Quantified Difference | PEG11 linkers consistently demonstrate 2- to 5-fold lower DC50 values compared to PEG4 homologs in analogous systems |
| Conditions | Cell-based PROTAC degradation assays (e.g., BRD4, AR, ER targets) |
Why This Matters
Procurement of Azido-PEG11-acid over shorter PEG homologs directly supports the construction of PROTACs with empirically optimized linker geometry, reducing the need for iterative synthesis and screening cycles.
- [1] MedChemExpress. PROTAC Linkers Resource Page: PEG-based linkers in targeted protein degradation. View Source
- [2] An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018 Oct;36:553-562. View Source
